molecular formula C9H10Cl2O B1345573 2-(3,5-Dichlorophenyl)propan-2-ol CAS No. 68575-35-9

2-(3,5-Dichlorophenyl)propan-2-ol

Cat. No.: B1345573
CAS No.: 68575-35-9
M. Wt: 205.08 g/mol
InChI Key: LZJXTXRCENENLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a 3,5-dichlorophenyl group attached to a propan-2-ol moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,5-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(3,5-Dichlorophenyl)propan-2-one.

    Reduction: 2-(3,5-Dichlorophenyl)propane.

    Substitution: Products depend on the nucleophile used, such as 2-(3,5-dichlorophenyl)propan-2-amine or 2-(3,5-dichlorophenyl)propan-2-thiol.

Scientific Research Applications

2-(3,5-Dichlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)propan-2-ol: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    2-(3,5-Dibromophenyl)propan-2-ol: Bromine atoms instead of chlorine atoms on the phenyl ring.

    2-(3,5-Dichlorophenyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

Uniqueness

2-(3,5-Dichlorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a secondary alcohol group. This combination of features gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJXTXRCENENLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071697
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8071697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68575-35-9
Record name 3,5-Dichloro-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68575-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8071697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.